![molecular formula C24H16Cl3N3S B2637180 (Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile CAS No. 478041-76-8](/img/structure/B2637180.png)
(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C24H16Cl3N3S and its molecular weight is 484.82. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Pharmacological Evaluation
A study conducted by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the compound . They investigated the antibacterial and antifungal activities of these compounds against several pathogens, highlighting the potential for pharmacological applications beyond traditional drug use contexts. The microwave-assisted reactions, compared to conventional methods, offered a rapid and efficient synthesis route, indicating a promising approach for developing new compounds with antimicrobial properties (Mistry & Desai, 2006).
Modulating Multidrug Resistance in Tumor Cells
Tasaka et al. (1997) researched the synthesis of 2-phenylimidazo[2,1-b]benzothiazole derivatives, focusing on their ability to overcome multidrug resistance in tumor cells. This study provides valuable insights into the potential use of such compounds in cancer treatment, specifically in enhancing the efficacy of chemotherapy by overcoming drug resistance mechanisms in cancer cells (Tasaka et al., 1997).
Antimicrobial, Anticancer, and Antioxidant Activities
Al-Mutairi et al. (2022) detailed the synthesis and evaluation of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][1,3]benzothiazole derivatives for their antimicrobial, anticancer, and antioxidant activities. Their findings underscore the versatility of such compounds in biomedical research, offering promising leads for the development of new therapeutic agents (Al-Mutairi et al., 2022).
Cascade Synthesis of Imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine Derivatives
Kravchenko et al. (2014) performed a cascade synthesis of a novel imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazine derivative, demonstrating the chemical versatility and potential for creating complex molecules with significant pharmacological interest. This work illustrates the synthetic possibilities for generating compounds with potentially unique biological activities (Kravchenko et al., 2014).
Wirkmechanismus
Target of Action
The primary target of (2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile, also known as 3R-1126, is the mutant Isocitrate dehydrogenase 1 (IDH1), which is one of the most commonly mutated metabolic genes across human cancers .
Mode of Action
The compound 3R-1126 inhibits the mutant IDH1 (mIDH1). The mIDH1 produces an oncometabolite, ®-2-hydroxyglutarate, which disrupts enzymes involved in epigenetics and other processes .
Biochemical Pathways
The inhibition of mIDH1 by 3R-1126 affects the PI3K/PTEN pathway, which is thought to be a major factor in tumor resistance to approved chemotherapy agents .
Result of Action
The inhibition of mIDH1 by 3R-1126 restores DNA demethylation, derepressing the cytoplasmic double-stranded DNA (dsDNA) sensor CGAS and transposable element (TE) subclasses . This leads to the activation of the innate immune signaling, triggering viral mimicry and stimulating antitumor immunity .
Eigenschaften
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3S/c25-16-5-3-4-14(10-16)15(13-28)11-21-23(18-9-8-17(26)12-19(18)27)29-24-30(21)20-6-1-2-7-22(20)31-24/h3-5,8-12H,1-2,6-7H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBWDZUYBHRLX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=C(C#N)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)/C=C(\C#N)/C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.